

A Technical Guide to Calcium Iodate for Researchers and Scientists

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Compound of Interest

Compound Name: Calcium iodate

Cat. No.: B1581256

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CAS Number: 7789-80-2[1][2][3][4]

This technical guide provides an in-depth overview of **calcium iodate**, a compound of significant interest in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, analytical methods, and its role as a calcium source in biological systems.

Chemical and Physical Properties

Calcium iodate, with the chemical formula $\text{Ca}(\text{IO}_3)_2$, is an inorganic salt that exists as a white or colorless crystalline solid.[2] It is also known by other names such as lautarite and calcium diiodate.[1][2][4] The compound is a stable oxidizing agent and is more stable than other iodine sources like potassium iodide, especially in humid conditions.[5]

A summary of its key quantitative properties is presented in the table below.

Property	Value	References
Molecular Weight	389.88 g/mol	[1][3]
Density	4.519 g/cm ³ at 15°C	[1]
Melting Point	540 °C (decomposes)	[1]
Water Solubility	0.09 g/100 mL at 0°C	[1]
	0.24 g/100 mL at 20°C	
	0.67 g/100 mL at 90°C	
Solubility Product (Ksp)	6.47 x 10 ⁻⁶	
Iodine Content	Approximately 65%	

Synthesis of Calcium Iodate

Calcium iodate can be synthesized through various methods. A common laboratory-scale synthesis involves the precipitation reaction between a soluble calcium salt and a soluble iodate salt.

Experimental Protocol: Synthesis via Precipitation

This protocol details the synthesis of **calcium iodate** from potassium iodate and calcium nitrate.[1]

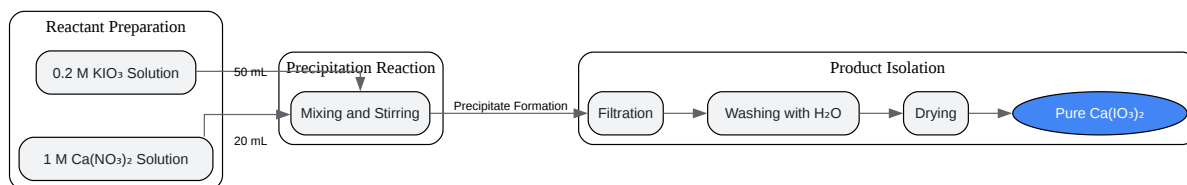
Materials:

- Potassium iodate (KIO₃)
- Calcium nitrate (Ca(NO₃)₂)
- Deionized water
- Beakers
- Graduated cylinders

- Stirring rod
- Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

- Prepare Reactant Solutions:
 - Prepare a 0.2 M solution of potassium iodate (KIO_3) by dissolving the appropriate amount of solid KIO_3 in deionized water.
 - Prepare a 1 M solution of calcium nitrate ($\text{Ca}(\text{NO}_3)_2$) by dissolving the appropriate amount of solid $\text{Ca}(\text{NO}_3)_2$ in deionized water.
- Precipitation:
 - In a beaker, mix 50 mL of the 0.2 M KIO_3 solution with 20 mL of the 1 M $\text{Ca}(\text{NO}_3)_2$ solution.
 - Stir the mixture continuously. A white precipitate of **calcium iodate** will form.
 - Allow the mixture to stand for approximately 5 minutes to ensure complete precipitation.
- Isolation and Purification:
 - Separate the solid **calcium iodate** from the solution by filtration.
 - Wash the collected precipitate with several portions of deionized water to remove any unreacted starting materials and byproducts.
 - Dry the purified **calcium iodate**.



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Synthesis of **Calcium Iodate** via Precipitation.

Analytical Methods: Iodometric Titration

The concentration of iodate in a solution can be accurately determined using iodometric titration. This method involves the reaction of iodate ions with an excess of iodide ions in an acidic solution to produce iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate.^{[1][6]}

Experimental Protocol: Iodometric Titration of Calcium Iodate

This protocol outlines the steps for the quantitative analysis of a saturated **calcium iodate** solution.^[1]

Materials:

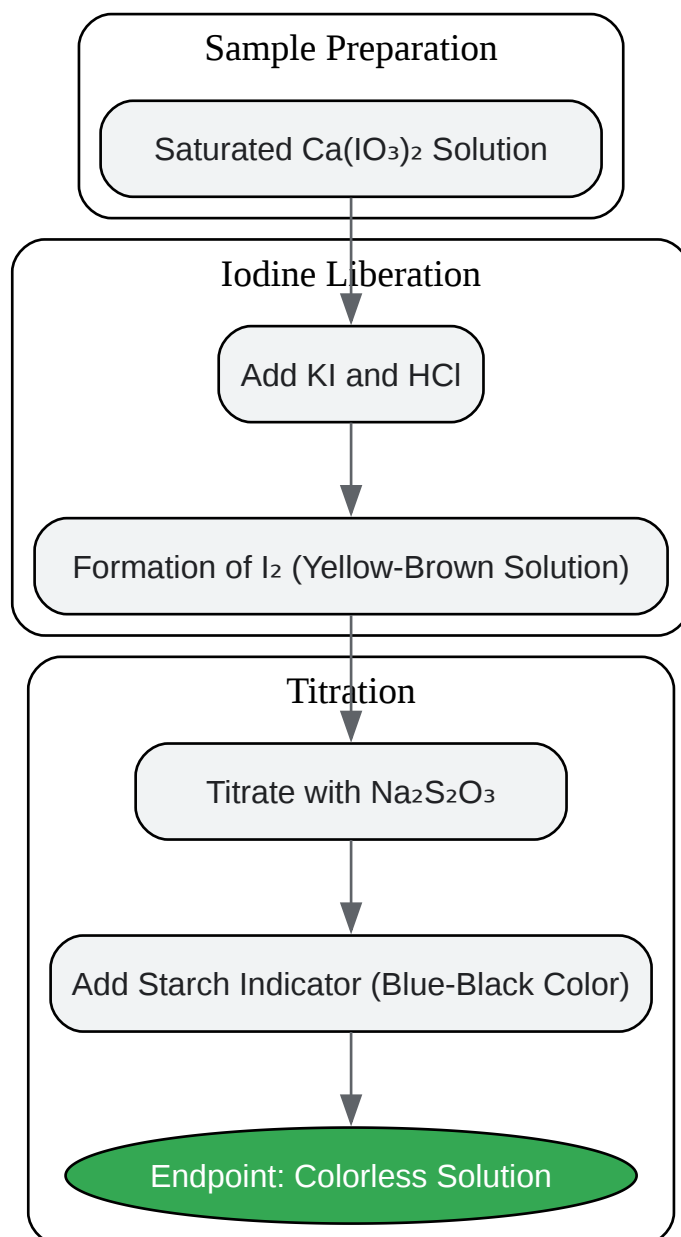
- Saturated **calcium iodate** solution
- Potassium iodide (KI), solid
- 2 M Hydrochloric acid (HCl)
- Standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (e.g., 0.1 M)
- Starch indicator solution

- Erlenmeyer flask
- Pipette
- Burette
- Deionized water

Procedure:

- Sample Preparation:
 - Pipette a known volume (e.g., 10.00 mL) of the clear, saturated **calcium iodate** solution into an Erlenmeyer flask.
- Reaction with Iodide:
 - Add approximately 0.5 g of solid potassium iodide (KI) to the flask.
 - Add 1 mL of 2 M hydrochloric acid (HCl) to acidify the solution. The solution will turn a yellow-brown color due to the formation of iodine (I₂).
 - The reaction is: $\text{IO}_3^-(\text{aq}) + 5\text{I}^-(\text{aq}) + 6\text{H}^+(\text{aq}) \rightarrow 3\text{I}_2(\text{aq}) + 3\text{H}_2\text{O}(\text{l})$
- Titration:
 - Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution from a burette until the yellow-brown color of the iodine has nearly disappeared.
 - The reaction is: $\text{I}_2(\text{aq}) + 2\text{S}_2\text{O}_3^{2-}(\text{aq}) \rightarrow 2\text{I}^-(\text{aq}) + \text{S}_4\text{O}_6^{2-}(\text{aq})$
- Endpoint Determination:
 - Add a few drops of starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.
 - Continue the titration dropwise with the Na₂S₂O₃ solution until the blue color disappears, indicating the endpoint.

- Calculation:
 - Record the volume of $\text{Na}_2\text{S}_2\text{O}_3$ solution used.
 - Calculate the concentration of iodate in the original sample based on the stoichiometry of the reactions.



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Workflow for Iodometric Titration of **Calcium Iodate**.

Role in Biological Systems and Drug Development

Calcium iodate serves as a valuable source of both calcium and iodine in various applications, including animal feed and human nutrition.[5][7][8] In the context of research and drug development, its primary role is as a stable and bioavailable source of calcium ions (Ca^{2+}) for in vitro and in vivo studies.

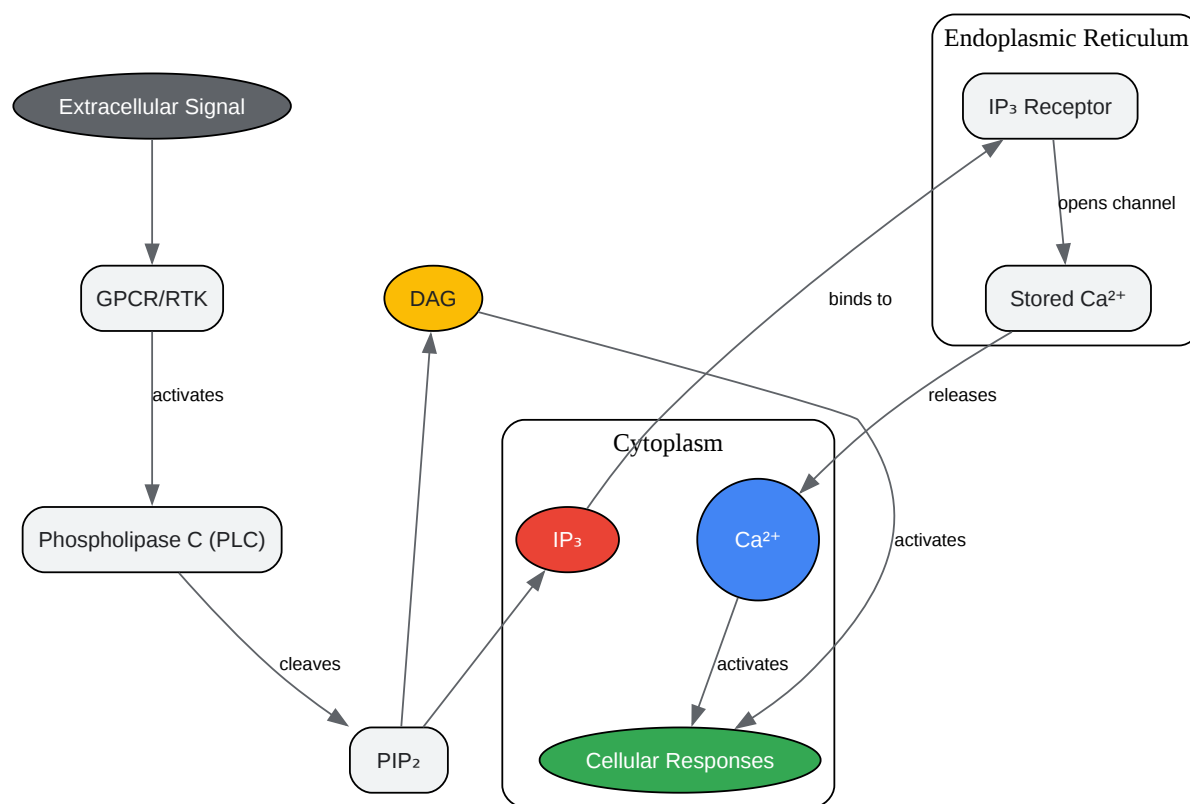
Calcium ions are ubiquitous second messengers that play a critical role in a multitude of cellular signaling pathways.[9][10] These pathways regulate diverse physiological processes, including muscle contraction, neurotransmitter release, gene expression, and cell proliferation. [11] Dysregulation of calcium signaling is implicated in numerous diseases, making it a key area of research for drug development.

While **calcium iodate** itself is not a direct signaling molecule, it can be used to manipulate the extracellular calcium concentration in experimental settings to study its effects on cellular processes. For instance, by providing a controlled source of Ca^{2+} , researchers can investigate the activation of calcium-sensing receptors or the influx of calcium through ion channels.

The IP_3 /DAG Calcium Signaling Pathway

A fundamental calcium signaling cascade is the inositol 1,4,5-trisphosphate (IP_3) and diacylglycerol (DAG) pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP_2) into IP_3 and DAG.

IP_3 diffuses through the cytoplasm and binds to IP_3 receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca^{2+} channels. This binding triggers the release of stored Ca^{2+} from the ER into the cytoplasm, leading to a rapid increase in the intracellular Ca^{2+} concentration. This rise in cytoplasmic Ca^{2+} then activates various downstream effector proteins, such as protein kinase C (PKC) and calmodulin, which in turn modulate a wide range of cellular responses.



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The IP₃/DAG Calcium Signaling Pathway.

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